molecular formula C8H7N3O2 B15234345 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid

4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid

Cat. No.: B15234345
M. Wt: 177.16 g/mol
InChI Key: FTWFMBONJSQEPZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is used in the study of enzyme interactions and as a potential inhibitor for various biological pathways.

    Medicine: It has shown promise as a lead compound in the development of new drugs, particularly for targeting specific receptors or enzymes involved in disease processes.

    Industry: Its derivatives are used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, making it a valuable tool in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid stands out due to its specific amino and carboxylic acid functional groups, which provide unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential as a lead compound in drug development highlight its significance in scientific research .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c9-5-1-2-10-7-4(5)3-6(11-7)8(12)13/h1-3H,(H,12,13)(H3,9,10,11)

InChI Key

FTWFMBONJSQEPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1N)C=C(N2)C(=O)O

Origin of Product

United States

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